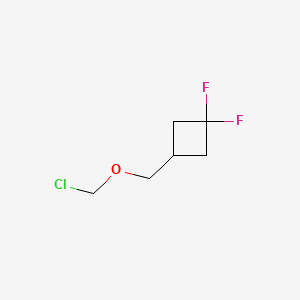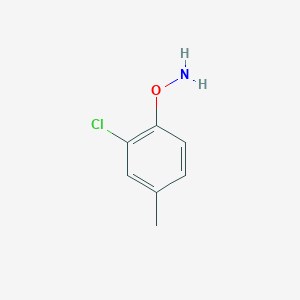![molecular formula C11H9F2NO3 B15337823 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a pyrrolidinone ring attached to a difluorobenzo[d][1,3]dioxole moiety, which imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone typically involves the introduction of a pyrrolidinone ring to a difluorinated benzodioxole system. One common method includes the reaction of 2,2-difluorobenzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act by modulating the activity of certain enzymes or receptors, thereby influencing biochemical pathways related to inflammation or neurological function . The presence of the difluorobenzo[d][1,3]dioxole moiety enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
Comparison with Similar Compounds
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Uniqueness: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone stands out due to its unique combination of a pyrrolidinone ring and a difluorobenzo[d][1,3]dioxole moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9F2NO3 |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H9F2NO3/c12-11(13)16-8-4-3-7(6-9(8)17-11)14-5-1-2-10(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
ZSHYVKKILYGAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)






